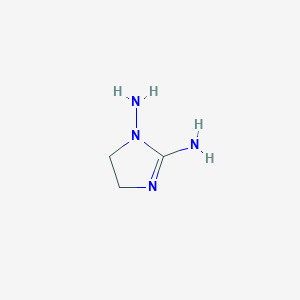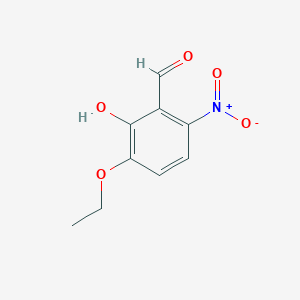
3-甲基-2-环己烯-1-酮
描述
3-Methyl-2-cyclohexen-1-one is a compound that can be synthesized and utilized in various chemical reactions. It serves as a building block in organic synthesis and can be modified to produce a range of derivatives with different properties and applications.
Synthesis Analysis
The synthesis of derivatives of 3-Methyl-2-cyclohexen-1-one can be achieved through various methods. For instance, the cross-aldol reaction of 3-alkoxy-2-cyclohexen-1-ones with α,β-enals can yield compounds such as 4-(trans-2-Butenylidene)-3,5,5-trimethyl-2-cyclohexen-1-ones, which are important constituents of tobacco flavor . Additionally, catalytic asymmetric synthesis can produce optically active 4-Methyl-2-cyclohexen-1-one, which is a valuable chiral building block for further chemical synthesis .
Molecular Structure Analysis
The molecular structure of derivatives of 3-Methyl-2-cyclohexen-1-one can be determined using various spectroscopic techniques such as NMR, FT-IR, MS, and X-ray crystallography. These methods confirm the molecular structure and help in understanding the conformation and configuration of the synthesized compounds 10.
Chemical Reactions Analysis
3-Methyl-2-cyclohexen-1-one derivatives can undergo a variety of chemical reactions. For example, protonation of a substituted cyclohexadien-1-one can lead to the generation of a stable carbocation that can be used in hydride abstraction and oxidation reactions . Other reactions include the synthesis of 1-(Trimethoxymethyl) cyclohexene from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide, which can further react with sodium hydride and N-methylaniline to give different products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-2-cyclohexen-1-one derivatives can be influenced by their molecular structure. For instance, the crystal structure analysis can reveal different conformations of the cyclohexenone rings, which can affect the compound's reactivity and physical properties . The presence of intramolecular hydrogen bonds can also influence the stability and reactivity of these compounds . Thermodynamic data from equilibrium measurements can provide insights into the relative strength of bonds within the molecules and the thermoneutral nature of certain reactions .
科学研究应用
化学合成
“3-甲基-2-环己烯-1-酮”被用作各种化合物全合成的起始原料。 例如,它被用于 (−)- ar -tenuifolene 的全合成,这是一种天然存在的芳香倍半萜 . 它也用于合成有机结构单元 2-三甲基硅烷基-3-甲基-环己烯酮 .
天然二萜类化合物的合成
该化合物在天然二萜类化合物的全合成中起着至关重要的作用,例如 (+)-taiwaniaquinone H 和 (+)-dichroanone . 这些是复杂的的有机化合物,在药物化学中有着各种各样的应用。
维生素 D 衍生物的合成
“3-甲基-2-环己烯-1-酮”被用于 19-去甲-1α, 25-二羟基维生素 D (3) 衍生物的合成 . 这些衍生物在治疗各种疾病,包括癌症和自身免疫性疾病方面具有潜在的应用价值。
信息素研究
有趣的是,“3-甲基-2-环己烯-1-酮”被用于昆虫信息素的研究。 它已被用于合成道格拉斯冷杉甲虫的性信息素 . 这在害虫控制和保护工作中有着应用价值。
化学分析
该化合物由于其结构和性质得到很好的表征,经常被用作化学分析中的参考物质 . 它可以用于气相色谱和质谱等技术 .
工业应用
在工业领域,“3-甲基-2-环己烯-1-酮”被用于生产各种化学品。 它的反应性和结构特征使其成为有机合成中宝贵的起始原料 .
作用机制
Target of Action
The primary target of 3-Methyl-2-cyclohexen-1-one, also known as Methylcyclohexenone or MCH, is the Douglas fir beetle and spruce beetles . These insects are pests that can cause significant damage to forests.
Mode of Action
3-Methyl-2-cyclohexen-1-one acts as a beetle repellent . When small amounts of MCH are attached to dead trees, beetles are prevented from aggregating on the dead trees and from large scale reproduction .
Biochemical Pathways
It is known that the compound interferes with the beetles’ natural aggregation behavior, disrupting their life cycle and preventing infestation .
Pharmacokinetics
It is known that the compound is volatile , suggesting that it may be rapidly distributed in the environment. The compound’s water solubility is reported to be low , which could impact its bioavailability.
Result of Action
The result of 3-Methyl-2-cyclohexen-1-one’s action is the protection of live trees from spruce beetles and Douglas fir beetles . By acting as a repellent, the compound prevents these beetles from aggregating on trees and reproducing, thereby reducing their population and mitigating the damage they can cause to forests .
Action Environment
The action of 3-Methyl-2-cyclohexen-1-one is influenced by environmental factors. For instance, the compound is used in forests, where it is attached to dead trees . The effectiveness of the compound may be influenced by factors such as temperature, humidity, and wind speed, which can affect the volatility and distribution of the compound. , suggesting that its use must be carefully managed to avoid potential environmental impact.
安全和危害
属性
IUPAC Name |
3-methylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITQJMYAYSNIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035186 | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; medicinal, phenolic, mild cherry odour | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031541 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
miscible in water, Miscible at room temperature (in ethanol) | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.967-0.972 | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
1193-18-6 | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-2-CYCLOHEXEN-1-ONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclohexen-1-one, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-CYCLOHEXEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/786Y352V9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031541 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-21 °C | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031541 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: As MCH is primarily used in controlled-release formulations for pest control, proper waste management practices for these formulations, including the inert matrix materials, should be followed to minimize environmental impact.
A: Continued research on MCH and its use in bark beetle management necessitates access to specialized equipment like gas chromatography-mass spectrometry (GC-MS) for pheromone analysis, electroantennography for studying insect olfactory responses, and field experimentation facilities for evaluating efficacy in natural settings. [, ]
A: The discovery and characterization of MCH as a crucial component of bark beetle chemical communication represent a significant milestone in understanding insect-plant interactions. Its identification as an anti-aggregative pheromone opened new avenues for developing environmentally benign pest control strategies. [, , ]
A: Research on MCH exemplifies the synergy between chemical ecology, entomology, and forestry. Collaborative efforts involving chemists, entomologists, and forest managers are crucial for translating laboratory findings into effective field applications for sustainable pest management. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

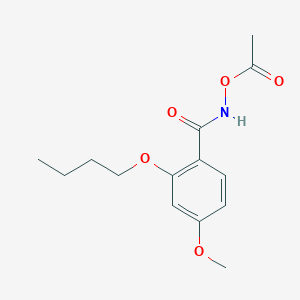


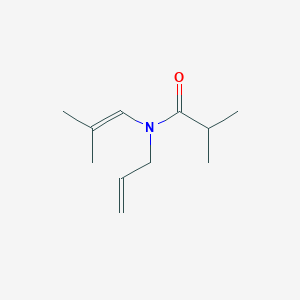
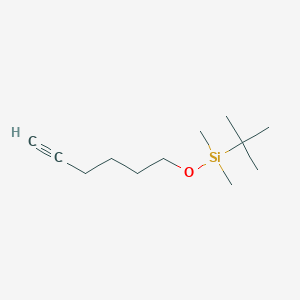


![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)




